molecular formula C8H6O4 B13925304 2-Oxo-2-phenoxyacetic acid

2-Oxo-2-phenoxyacetic acid

Cat. No.: B13925304
M. Wt: 166.13 g/mol
InChI Key: YVWNBNDYTKPZFP-UHFFFAOYSA-N
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Description

2-Oxo-2-phenoxyacetic acid, also known as benzoylformic acid, is an organic compound with the molecular formula C8H6O3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of pharmaceuticals and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2-phenoxyacetic acid can be synthesized through several methods. One common approach involves the oxidation of phenoxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through the electrochemical oxidation of biomass-derived α-hydroxyl acids. This method is advantageous as it utilizes renewable resources and operates under ambient conditions, making it an environmentally friendly and energy-efficient process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or aldehydes

    Substitution: Esters or amides

Scientific Research Applications

2-Oxo-2-phenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenoxyacetic acid involves its ability to undergo various chemical transformations. It acts as an intermediate in biochemical pathways, facilitating the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation, reduction, or substitution .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylacetic acid: Similar in structure but with a phenyl group instead of a phenoxy group.

    Phenylacetic acid: Lacks the oxo group but has a similar phenylacetic structure.

    2-Mercapto-2-phenylacetic acid: Contains a mercapto group instead of a phenoxy group.

Uniqueness

2-Oxo-2-phenoxyacetic acid is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-oxo-2-phenoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWNBNDYTKPZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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